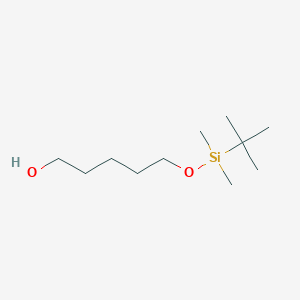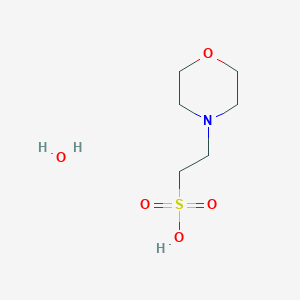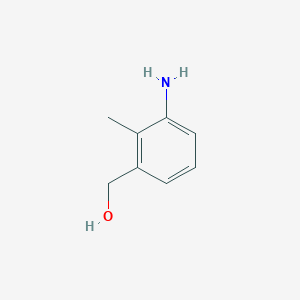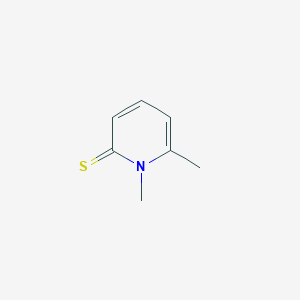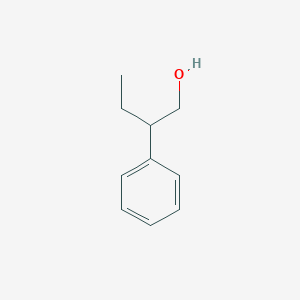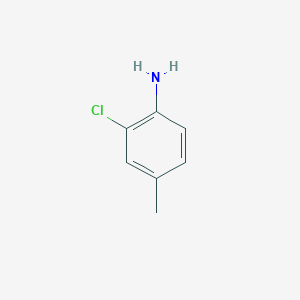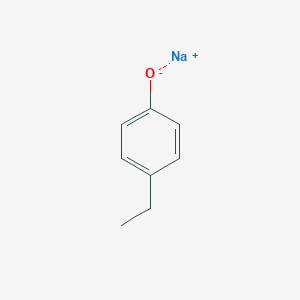
Phenol, 4-ethyl-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-ethyl-, sodium salt is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as sodium p-ethylphenolate and has been synthesized using different methods.
Mecanismo De Acción
Sodium p-ethylphenolate acts as a nucleophile due to the presence of the phenolate ion. It can react with electrophiles such as alkyl halides to form alkylated derivatives. In addition, it can coordinate with transition metals to form coordination complexes. The mechanism of action of sodium p-ethylphenolate depends on the specific application and the reaction conditions.
Efectos Bioquímicos Y Fisiológicos
Sodium p-ethylphenolate has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have antimicrobial properties and has been used as a preservative in cosmetic products. Further studies are needed to determine its potential toxicity and adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium p-ethylphenolate has several advantages for use in lab experiments. It is readily available, easy to handle, and relatively inexpensive. In addition, it can be used as a mild base in organic synthesis reactions. However, sodium p-ethylphenolate has some limitations. It is highly hygroscopic and can absorb moisture from the air, which can affect its reactivity. Furthermore, it can react with acidic compounds and decompose under certain conditions.
Direcciones Futuras
There are several future directions for the use of sodium p-ethylphenolate in scientific research. It has potential applications in the development of new catalysts, ligands, and stabilizers for various chemical reactions. Furthermore, it can be used as a starting material for the synthesis of new pharmaceuticals. Further studies are needed to determine its potential applications in different fields and to optimize its synthesis and reactivity.
Conclusion:
In conclusion, sodium p-ethylphenolate is a chemical compound that has potential applications in various fields. It can be synthesized using different methods and has been extensively studied for its scientific research applications. Further studies are needed to determine its biochemical and physiological effects and to optimize its use in lab experiments. Sodium p-ethylphenolate has several advantages and limitations, and there are several future directions for its use in scientific research.
Métodos De Síntesis
Sodium p-ethylphenolate can be synthesized using different methods. One of the most common methods is the reaction of p-ethylphenol with sodium hydroxide. This reaction produces sodium p-ethylphenolate and water. The reaction is carried out under reflux conditions and requires careful handling due to the corrosive nature of sodium hydroxide.
Aplicaciones Científicas De Investigación
Sodium p-ethylphenolate has been widely used in scientific research due to its potential applications in various fields. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a stabilizer in polymer chemistry. Furthermore, sodium p-ethylphenolate has been used as a corrosion inhibitor and as an intermediate in the production of pharmaceuticals.
Propiedades
Número CAS |
19277-91-9 |
|---|---|
Nombre del producto |
Phenol, 4-ethyl-, sodium salt |
Fórmula molecular |
C8H9NaO |
Peso molecular |
144.15 g/mol |
Nombre IUPAC |
sodium;4-ethylphenolate |
InChI |
InChI=1S/C8H10O.Na/c1-2-7-3-5-8(9)6-4-7;/h3-6,9H,2H2,1H3;/q;+1/p-1 |
Clave InChI |
CJAHZFPECKDBKK-UHFFFAOYSA-M |
SMILES isomérico |
CCC1=CC=C(C=C1)[O-].[Na+] |
SMILES |
CCC1=CC=C(C=C1)[O-].[Na+] |
SMILES canónico |
CCC1=CC=C(C=C1)[O-].[Na+] |
Otros números CAS |
19277-91-9 |
Números CAS relacionados |
123-07-9 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



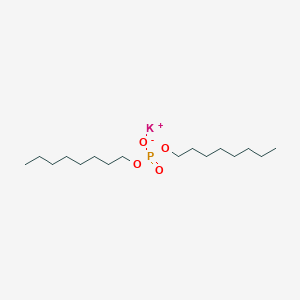
![4-(Ethylamino)-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B104708.png)
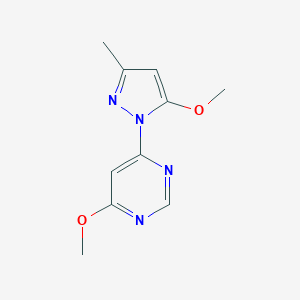
![(S,S)-trans-4-(acetylamino)-5,6-dihydro-6-methyl-7,7-dioxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B104710.png)


